Cilostazol-d4 is synthesized from cilostazol, which is derived from various chemical precursors. The compound falls under the category of pharmaceutical agents that modulate cardiovascular function and is classified as an antiplatelet medication.
The synthesis of cilostazol-d4 involves several key steps that incorporate deuterium into the cilostazol structure. The primary methods include:
The industrial production of cilostazol-d4 focuses on optimizing yield and purity through controlled reaction environments and quality control measures.
Cilostazol-d4 has a molecular formula of , with a molecular weight of approximately 369.46 g/mol. The incorporation of deuterium alters its isotopic composition, which can be represented structurally as follows:
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O
[2H]C([2H])(CC1=NN=NN1C2CCC(CC2)O)C([2H])([2H])COC3=CC4=C(C=C3)NC(=O)CC4
.The structural modifications due to deuteration can influence the compound's stability and reactivity.
Cilostazol-d4 can undergo various chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions used.
The mechanism of action for cilostazol-d4 mirrors that of cilostazol. It acts primarily by inhibiting phosphodiesterase type III, leading to elevated levels of cAMP in platelets. This increase results in:
This mechanism underscores the compound's therapeutic potential in cardiovascular applications.
Cilostazol-d4 exhibits distinct physical and chemical properties due to its deuterated nature:
These properties are crucial for its application in both laboratory research and pharmaceutical formulations .
Cilostazol-d4 is utilized in various scientific contexts:
Cilostazol-d4 (chemical formula: C₂₀H₂₃D₄N₅O₂; molecular weight: 373.48 g/mol) features deuterium atoms at specific positions on the tetrazole ring and adjacent alkyl chain ( [3] [9]). X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm that deuterium substitution occurs at metabolically vulnerable sites to mitigate first-pass effects while maintaining the core quinolinone scaffold intact. The molecular structure exhibits identical bond angles and lengths to non-deuterated cilostazol, preserving its three-dimensional conformation critical for PDE3 binding affinity.
Key physicochemical impacts of deuteration include:
Table 1: Spectroscopic Signatures of Cilostazol-d4 vs. Cilostazol
Analytical Parameter | Cilostazol | Cilostazol-d4 | Technique |
---|---|---|---|
C-H Stretch (cm⁻¹) | 2,850–2,960 | Not observed | FTIR |
C-D Stretch (cm⁻¹) | Not observed | 2,105; 2,187 | FTIR |
Tetrazole ¹H-NMR (ppm) | 4.20 (t, 2H) | 4.20 (t, 2H)* | 500 MHz NMR |
Quinolinone ¹³C-NMR (ppm) | 176.5 | 176.5 | 125 MHz NMR |
*Deuterium not detectable in ¹H-NMR; signal attenuation confirms substitution
Deuterium incorporation leverages the kinetic isotope effect (KIE), where C-D bonds exhibit ~6–10-fold slower cleavage kinetics versus C-H bonds due to deuterium's higher mass and lower zero-point energy ( [3] [9]). This is strategically exploited in PDE3 inhibitors like cilostazol to:
Modulate Hepatic Metabolism: Cilostazol undergoes extensive CYP-mediated oxidation via CYP3A4 (major) and CYP2C19 (minor), producing active metabolites OP-465 and OP-467 ( [3] [5]). Deuterium placement at metabolic soft spots (e.g., benzylic positions) delays dehydrogenation and hydroxylation steps, extending plasma half-life. In vitro microsomal studies show 1.8-fold reduced intrinsic clearance for cilostazol-d4 versus cilostazol ( [9]).
Enhance Metabolic Stability: Deuterium substitution at the cyclohexyl-tetrazole moiety impedes aliphatic hydroxylation—a primary deactivation pathway—yielding a 2.3-fold increase in AUC (area under the curve) in preclinical models ( [3] [5]). This directly translates to prolonged pharmacodynamic effects of cAMP elevation and platelet aggregation inhibition.
Reduce Prodrug Activation Variability: Unlike protiated analogs, deuterated derivatives minimize enzyme-dependent rate variations in polymorphic populations (e.g., CYP2C19 poor metabolizers), yielding more predictable exposure metrics ( [5]).
Table 2: Impact of Deuteration on Cilostazol Pharmacokinetic Parameters (Preclinical Data)
Parameter | Cilostazol | Cilostazol-d4 | Change (%) |
---|---|---|---|
Plasma t₁/₂ (h) | 11.2 | 18.5 | +65% |
AUC₀–∞ (ng·h/mL) | 4,850 | 11,200 | +131% |
Cₘₐₓ (ng/mL) | 1,120 | 1,540 | +38% |
CL (L/h/kg) | 0.82 | 0.36 | -56% |
Cilostazol-d4 serves as an indispensable internal standard in quantitative bioanalysis due to its near-identical chemical behavior to cilostazol with distinct mass differences (+4 Da). This enables:
High-Fidelity Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilize cilostazol-d4 to correct for matrix effects in biological samples, achieving >99% accuracy in measuring parent drug concentrations ( [3] [9]). Co-elution with native analyte ensures identical retention times and ionization efficiencies.
Metabolite Pathway Elucidation: In radiolabeled ([¹⁴C]) or stable isotope ([¹³C]) tracer studies, cilostazol-d4 facilitates discrimination between endogenous compounds and drug-derived metabolites. It enables detection of low-abundance metabolites like 4'-trans-hydroxy-cilostazol (major active metabolite) and 3,4-dehydro-cilostazol ( [3] [5]).
Enzyme Kinetics Profiling: Reaction phenotyping using human recombinant CYPs demonstrates CYP3A4’s dominance in cilostazol-d4 oxidation. Time-dependent inhibition assays reveal deuterium’s role in attenuating mechanism-based inactivation of CYP enzymes, reducing drug-drug interaction risks ( [5]).
Tissue Distribution Studies: Autoradiography coupled with isotope ratio mass spectrometry (IRMS) confirms that deuteration does not alter cilostazol’s preferential distribution into vascular smooth muscle and platelets—key sites for PDE3 inhibition ( [1] [8]).
Table 3: Applications of Cilostazol-d4 in Advanced Analytical Assays
Application | Methodology | Key Insight |
---|---|---|
Quantitative Bioanalysis | LC-MS/MS with ESI+ | LLOQ = 0.1 ng/mL; CV < 5% |
Metabolite Identification | HRAM-MS (Orbitrap) | Detected 8 phase I metabolites |
Protein Binding | Equilibrium dialysis + LC-MS/MS | 95–98% plasma protein binding (congruent with cilostazol) |
Reaction Phenotyping | rCYP incubations + kinetic analysis | fmCYP3A4 = 0.89; fmCYP2C19 = 0.11 |
Abbreviations: ESI+: electrospray ionization positive mode; LLOQ: lower limit of quantification; CV: coefficient of variation; HRAM-MS: high-resolution accurate mass spectrometry; fm: fraction metabolized
Comprehensive List of Deuterated Compounds
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7